N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
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Overview
Description
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROPANAMIDE is a complex organic compound that features a bromofuran ring and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the bromofuran and thiolane intermediates. The bromofuran intermediate can be synthesized through bromination of furan, while the thiolane intermediate is prepared via oxidation of thiolane derivatives. The final step involves coupling these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to form different functional groups.
Reduction: The thiolane ring can be reduced to form thiol derivatives.
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted furan and thiolane derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The bromofuran ring may interact with enzymes or receptors, while the thiolane ring could modulate redox states within cells. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-BROMOFURAN-2-YL)METHYL]-2-(4-TERT-BUTYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE
- **N-[(5-BROMOFURAN-2-YL)METHYL]-2,3-DIMETHYLANILINE
- **N-[(5-BROMOFURAN-2-YL)METHYL]-3-METHYLANILINE
Uniqueness
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROPANAMIDE is unique due to its specific combination of a bromofuran ring and a thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16BrNO4S |
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Molecular Weight |
350.23 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C12H16BrNO4S/c1-2-12(15)14(7-10-3-4-11(13)18-10)9-5-6-19(16,17)8-9/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
YRDVOMQCVUHRFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC1=CC=C(O1)Br)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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